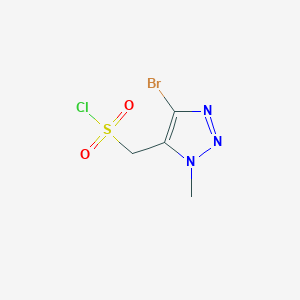
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromo group, a methyl group, and a methanesulfonyl chloride group attached to a triazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol.
Conversion to Methanesulfonyl Chloride: The (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is then reacted with methanesulfonyl chloride under appropriate reaction conditions to yield this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function and activity.
Comparison with Similar Compounds
Similar compounds to (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride include:
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: This compound is a precursor in the synthesis of the methanesulfonyl chloride derivative.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide: This compound has a methanesulfonamide group instead of a methanesulfonyl chloride group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonic acid: This compound has a methanesulfonic acid group instead of a methanesulfonyl chloride group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the methanesulfonyl chloride group, which makes it a valuable reagent in various chemical and biological applications.
Properties
Molecular Formula |
C4H5BrClN3O2S |
|---|---|
Molecular Weight |
274.52 g/mol |
IUPAC Name |
(5-bromo-3-methyltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H5BrClN3O2S/c1-9-3(2-12(6,10)11)4(5)7-8-9/h2H2,1H3 |
InChI Key |
VVYXCWLGGLAXKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


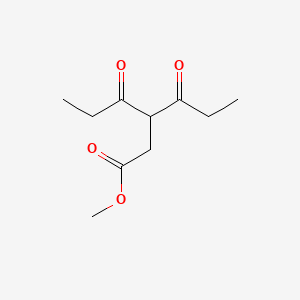

![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
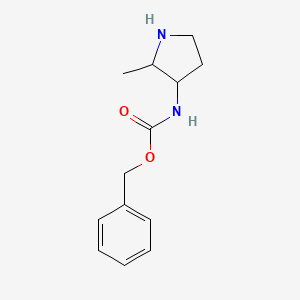
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
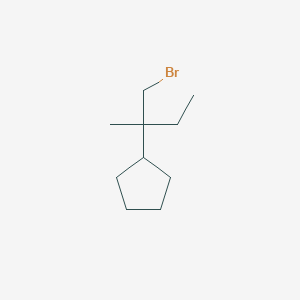
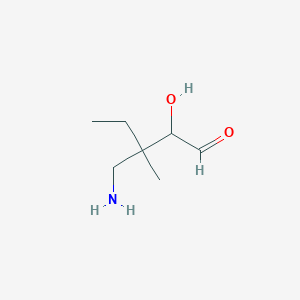
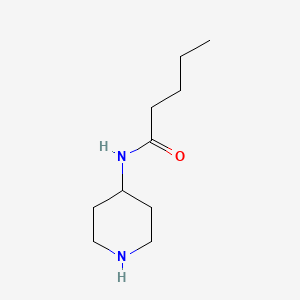
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
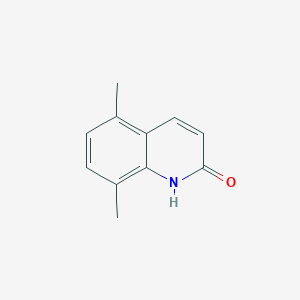

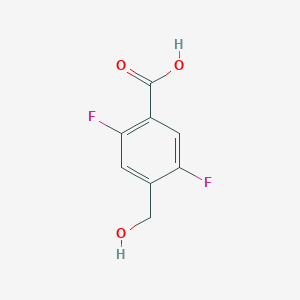
![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)
